molecular formula C9H10N6O2S B3134604 N~4~-methyl-N~2~-(4-methyl-1,3-thiazol-2-yl)-5-nitro-2,4-pyrimidinediamine CAS No. 400081-52-9

N~4~-methyl-N~2~-(4-methyl-1,3-thiazol-2-yl)-5-nitro-2,4-pyrimidinediamine

Cat. No.: B3134604
CAS No.: 400081-52-9
M. Wt: 266.28 g/mol
InChI Key: UZULVJNQLGZJRU-UHFFFAOYSA-N
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Description

N~4~-methyl-N~2~-(4-methyl-1,3-thiazol-2-yl)-5-nitro-2,4-pyrimidinediamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methyl-N~2~-(4-methyl-1,3-thiazol-2-yl)-5-nitro-2,4-pyrimidinediamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1,3-thiazole-2-amine with a suitable pyrimidine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product. Safety measures and environmental considerations would also play a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~4~-methyl-N~2~-(4-methyl-1,3-thiazol-2-yl)-5-nitro-2,4-pyrimidinediamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The thiazole and pyrimidine rings can participate in substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce different functional groups onto the thiazole or pyrimidine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-methyl-N~2~-(4-methyl-1,3-thiazol-2-yl)-5-nitro-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents on the thiazole and pyrimidine rings. Examples include:

  • N~4~-ethyl-N~2~-(4-methyl-1,3-thiazol-2-yl)-5-nitro-2,4-pyrimidinediamine
  • N~4~-methyl-N~2~-(4-ethyl-1,3-thiazol-2-yl)-5-nitro-2,4-pyrimidinediamine

Uniqueness

The uniqueness of N4-methyl-N~2~-(4-methyl-1,3-thiazol-2-yl)-5-nitro-2,4-pyrimidinediamine lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds. These differences can be crucial in determining its suitability for specific applications.

Properties

IUPAC Name

4-N-methyl-2-N-(4-methyl-1,3-thiazol-2-yl)-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2S/c1-5-4-18-9(12-5)14-8-11-3-6(15(16)17)7(10-2)13-8/h3-4H,1-2H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZULVJNQLGZJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=NC=C(C(=N2)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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